An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine: Synthesis, Properties, and Applications
A Note on the Target Compound: Initial searches for "4-Chloro-3-methoxypyridine" did not yield specific technical data for a compound with this exact structure. However, substantial information is available for the closely related and industrially significant analogue, 4-Chloro-3-methoxy-2-methylpyridine . This guide will provide a comprehensive overview of this latter compound, which is a key intermediate in pharmaceutical synthesis.
Introduction
4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal and process chemistry. Its unique arrangement of chloro, methoxy, and methyl groups on the pyridine ring imparts specific reactivity, making it a valuable building block for more complex molecules. Most notably, it serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. One of the primary applications of this compound is in the manufacturing of Pantoprazole. The strategic placement of the chloro and methoxy groups allows for sequential and regioselective modifications, a key aspect of its utility in multi-step organic synthesis.
This technical guide provides an in-depth analysis of 4-Chloro-3-methoxy-2-methylpyridine, covering its physicochemical properties, synthesis methodologies, and its pivotal role in the synthesis of its N-oxide, another critical intermediate.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-Chloro-3-methoxy-2-methylpyridine is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 107512-34-5 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1][3] |
| Appearance | Solid | [3] |
| IUPAC Name | 4-chloro-3-methoxy-2-methylpyridine | [1] |
| Synonyms | Pyridine, 4-chloro-3-methoxy-2-methyl- |
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-3-methoxy-2-methylpyridine is a well-established process in industrial chemistry, often starting from 3-methoxy-2-methyl-4(1H)-pyridone. The chlorination step is a critical transformation that introduces the reactive chloro group at the 4-position of the pyridine ring.
General Synthesis Pathway
The primary route to 4-Chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-methoxy-2-methyl-4-pyrone. A common and effective method utilizes phosphorus oxychloride (POCl₃) as both the chlorinating agent and the reaction solvent.
Caption: General workflow for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 4-Chloro-3-methoxy-2-methylpyridine.
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Chloroform
-
Water
-
Potassium carbonate
Procedure:
-
A suspension of 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is prepared in a suitable reaction vessel.[4]
-
The mixture is heated to reflux and maintained for 10 hours.[4]
-
After the reaction is complete, the mixture is concentrated to remove excess phosphorus oxychloride.[4]
-
Toluene is added to the residue, and the mixture is evaporated under reduced pressure to remove residual phosphorus oxychloride.[4]
-
The resulting oily substance is dissolved in a mixture of chloroform and water, and the chloroform layer is separated.[4]
-
The aqueous layer is made alkaline with potassium carbonate and then extracted with chloroform.[4]
-
The combined chloroform extracts are washed with water, dried over a suitable drying agent, and evaporated to yield the crude product.[4]
-
The residue is purified by column chromatography on silica gel to afford 4-chloro-3-methoxy-2-methylpyridine as a light brown oil (4.8 g).[4]
Causality and Experimental Choices:
-
Excess Phosphorus Oxychloride: The use of a large excess of phosphorus oxychloride serves as both a reagent and a solvent, driving the reaction to completion.
-
Azeotropic Removal of POCl₃: The addition and subsequent evaporation of toluene help to azeotropically remove the final traces of phosphorus oxychloride, which can be difficult to remove by simple evaporation.
-
Alkalinization: The addition of potassium carbonate to the aqueous layer neutralizes any remaining acidic species and ensures that the pyridine product is in its free base form, which is more soluble in chloroform.
Key Reactions and Applications in Drug Development
The primary utility of 4-Chloro-3-methoxy-2-methylpyridine lies in its role as a precursor to other key intermediates. One of the most important transformations is its oxidation to 4-Chloro-3-methoxy-2-methylpyridine N-oxide.
Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
The N-oxide is a critical intermediate in the synthesis of Pantoprazole.[5] The oxidation is typically achieved using a peroxide, often in the presence of a catalyst.
Caption: Workflow for the N-oxidation of 4-Chloro-3-methoxy-2-methylpyridine.
Detailed Experimental Protocol for N-Oxidation
Materials:
-
4-Chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid solution
-
Hydrogen peroxide (35%)
-
Sodium hydroxide solution (12%)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under stirring, a phosphotungstic acid solution is slowly added to 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[6]
-
The mixture is heated in a water bath to 87°C.[6]
-
350 parts by weight of 35% hydrogen peroxide is added dropwise at a controlled rate.[6]
-
The reaction is maintained at 85°C for 5 hours.[6]
-
After cooling, a dilute sodium hydroxide solution is added to adjust the pH to 7-9.[6]
-
The product is extracted with dichloromethane, and the organic layer is washed with water until neutral.[6]
-
The organic layer is dried with anhydrous Na₂SO₄, and the dichloromethane is removed by evaporation under reduced pressure to yield 4-chloro-3-methoxy-2-methylpyridine N-oxide.[6]
Self-Validating System:
-
pH Adjustment: The neutralization step is crucial as it decomposes excess hydrogen peroxide and ensures the N-oxide is stable for extraction.
-
Drying Step: The use of anhydrous sodium sulfate removes any residual water from the organic phase, which is important for obtaining a pure product upon evaporation of the solvent.
Safety and Handling
4-Chloro-3-methoxy-2-methylpyridine and its N-oxide are hazardous chemicals and should be handled with appropriate safety precautions.
Hazard Statements for 4-Chloro-3-methoxy-2-methylpyridine:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling these compounds.[7][9]
Conclusion
4-Chloro-3-methoxy-2-methylpyridine is a fundamentally important building block in the pharmaceutical industry, particularly for the synthesis of proton pump inhibitors like Pantoprazole. Its synthesis from readily available starting materials and its specific reactivity make it a valuable intermediate. The subsequent oxidation to its N-oxide further highlights its utility in the construction of complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for any researcher or professional working in drug development and organic synthesis.
References
-
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]
-
Research Scientific. (n.d.). 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE N-OX. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]
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